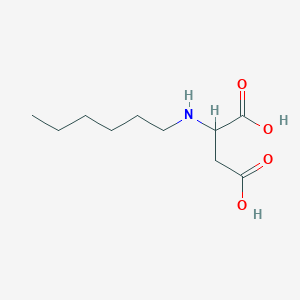
N-Hexyl aspartic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hexyl aspartic acid is a derivative of aspartic acid, an α-amino acid used in the biosynthesis of proteins. This compound features a hexyl group attached to the nitrogen atom of the aspartic acid molecule. The addition of the hexyl group modifies the physical and chemical properties of the aspartic acid, making it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Hexyl aspartic acid can be synthesized through the reaction of aspartic acid with hexylamine. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the aspartic acid and hexylamine . The reaction is carried out in an organic solvent like dichloromethane under mild conditions to prevent the decomposition of the reactants.
Industrial Production Methods
Industrial production of this compound may involve the use of solid-phase synthesis techniques, where the aspartic acid is anchored to a solid support and reacted with hexylamine in the presence of a coupling agent . This method allows for the efficient production of the compound with high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-Hexyl aspartic acid undergoes various chemical reactions, including:
Oxidation: The hexyl group can be oxidized to form hexanoic acid derivatives.
Reduction: The carboxyl groups of aspartic acid can be reduced to form alcohol derivatives.
Substitution: The amide bond can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Hexanoic acid derivatives.
Reduction: Alcohol derivatives of aspartic acid.
Substitution: Various substituted amides and thioamides.
Scientific Research Applications
N-Hexyl aspartic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and polymers.
Biology: Studied for its role in protein modification and enzyme inhibition.
Medicine: Investigated for its potential as a drug delivery agent and in the development of therapeutic compounds.
Industry: Utilized in the production of biodegradable polymers and as a surfactant in various formulations
Mechanism of Action
The mechanism of action of N-Hexyl aspartic acid involves its interaction with specific molecular targets and pathways. The hexyl group enhances the hydrophobic interactions with target proteins, potentially altering their structure and function. This can lead to the inhibition of enzyme activity or the modulation of protein-protein interactions .
Comparison with Similar Compounds
Similar Compounds
N-Acetylaspartic acid: A derivative of aspartic acid with an acetyl group instead of a hexyl group.
N-Methyl aspartic acid: Features a methyl group attached to the nitrogen atom of aspartic acid.
Uniqueness
N-Hexyl aspartic acid is unique due to the presence of the long hexyl chain, which imparts distinct hydrophobic properties. This makes it particularly useful in applications requiring enhanced hydrophobic interactions, such as in drug delivery systems and the synthesis of hydrophobic polymers.
Properties
Molecular Formula |
C10H19NO4 |
|---|---|
Molecular Weight |
217.26 g/mol |
IUPAC Name |
2-(hexylamino)butanedioic acid |
InChI |
InChI=1S/C10H19NO4/c1-2-3-4-5-6-11-8(10(14)15)7-9(12)13/h8,11H,2-7H2,1H3,(H,12,13)(H,14,15) |
InChI Key |
PYDOKXUMDNRVSO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC(CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















